molecular formula C28H25ClN4O3S B2689446 3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide CAS No. 1037168-63-0

3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide

Cat. No. B2689446
CAS RN: 1037168-63-0
M. Wt: 533.04
InChI Key: WDVIQZHOSCWXHZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a quinazolinone ring and a propanamide group.

Scientific Research Applications

Synthesis and Functionalization

  • Kut, Onysko, and Lendel (2020) discussed the regioselective synthesis of functionalized 2,3-Dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-ones, a process that may be relevant to the compound . This research highlights the chemical reactions and synthesis techniques that could be applied to similar compounds (Kut, Onysko, & Lendel, 2020).

Biological Properties

  • Markosyan et al. (2008) studied the synthesis and biological properties of 3-phenyl-and 3-phenethyl-5-methyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolines, which could provide insights into the biological activities of structurally related compounds. They found that some compounds displayed moderate therapeutic effects in cancer models (Markosyan et al., 2008).

Antimicrobial Activity

  • Anisetti and Reddy (2012) reported on the design, synthesis, and biological evaluation of novel quinolinone derivatives with antimicrobial and antifungal properties. This research could be useful in understanding the potential antimicrobial applications of similar compounds (Anisetti & Reddy, 2012).

Antiprotozoal Activity

  • Pérez-Villanueva et al. (2013) synthesized novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives and evaluated their antiprotozoal activity. This research is significant for understanding the potential use of structurally related compounds in treating protozoal infections (Pérez-Villanueva et al., 2013).

COX-2 Inhibitor Studies

  • Al-Hourani et al. (2015) conducted docking studies and structural analysis of tetrazole derivatives as COX-2 inhibitors. Insights from this study could be relevant to understanding how similar compounds might interact with biological targets (Al-Hourani et al., 2015).

properties

IUPAC Name

3-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN4O3S/c1-36-24-13-7-3-8-18(24)16-30-25(34)15-14-23-27(35)33-26(31-23)20-10-4-6-12-22(20)32-28(33)37-17-19-9-2-5-11-21(19)29/h2-13,23H,14-17H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVIQZHOSCWXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide

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